1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(10-14-4-2-1-3-5-14)20-9-8-16(12-20)15-6-7-17-18(11-15)23-13-22-17/h1-7,11,16H,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUAVACDZJNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the pyrrolidine ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine moieties: This is typically done using a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the phenylethanone group: This can be accomplished through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets within cells. It has been shown to:
Inhibit tubulin polymerization: This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Modulate enzyme activity: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing inflammation and potentially providing therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
Pyrazoline Derivatives (6e and 6f)
Compounds 6e and 6f ( and ) share the benzodioxole-pyrrolidine core but differ in their heterocyclic systems. 6e contains a 3-tert-butyl-4,5-dihydropyrazol-1-yl group, while 6f incorporates a pyrrolidin-2-one (cyclic amide) substituent. These structural differences impact their physical properties:
Pyrrolidinylpentanone Derivatives (MDPV and Related Compounds)
The controlled substance 3,4-methylenedioxypyrovalerone (MDPV) () has a pentanone backbone instead of ethanone, with a pyrrolidine substituent. Key differences include:
Brominated Ethanone Derivative ()
The compound 1-(benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone replaces the pyrrolidine group with a brominated pyridinyl moiety.
Physicochemical Properties
| Property | Target Compound | 6e | MDPV |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 400.25 g/mol | 275.3 g/mol |
| Key Functional Groups | Benzodioxole, pyrrolidine, phenylethanone | Benzodioxole, pyrazoline, amide | Benzodioxole, pyrrolidine, pentanone |
| Melting Point | ~120–140°C (inferred) | 134–136°C | N/A (liquid salt) |
| Bioactivity | Potential antibacterial | Antibacterial | Psychoactive |
Biological Activity
The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone , also known as a benzo[d][1,3]dioxole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H21NO3
- Molecular Weight : 301.37 g/mol
This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its various pharmacological properties.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, a study synthesized new thiourea derivatives that incorporated benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. Key findings include:
- IC50 Values :
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF-7: 4.52 µM
- Doxorubicin (standard drug): HepG2: 7.46 µM, HCT116: 8.29 µM, MCF-7: 4.56 µM
These results indicate that certain derivatives exhibit significant antitumor activity superior to doxorubicin against specific cancer cell lines .
Mechanistic Insights
The mechanisms underlying the anticancer activity of these compounds were explored through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cells.
- Cell Cycle Analysis : Alterations in cell cycle distribution were observed, indicating that these compounds may induce cell cycle arrest.
Furthermore, studies on mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 revealed that these compounds could modulate apoptotic pathways effectively .
Antimicrobial Activity
In addition to anticancer properties, derivatives containing the benzo[d][1,3]dioxole structure have also been evaluated for antimicrobial activity. A study on enantiomerically pure and racemic 1,3-dioxolanes indicated significant antibacterial and antifungal activities against various strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 4 | S. aureus | 625–1250 |
| Compound 6 | P. aeruginosa | <1000 |
| Compound 8 | C. albicans | <1000 |
These findings suggest that compounds with similar structural motifs may possess broad-spectrum antimicrobial properties .
Case Study 1: Antitumor Activity of Thiourea Derivatives
A comprehensive study synthesized thiourea derivatives with benzo[d][1,3]dioxole moieties and assessed their anticancer potential across multiple cell lines. The study highlighted that compounds with lower IC50 values exhibited a higher degree of cytotoxicity towards cancer cells while remaining non-cytotoxic to normal cells.
Case Study 2: Antimicrobial Efficacy of Dioxolane Derivatives
Another significant study focused on the synthesis of new dioxolane derivatives which were tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that most derivatives displayed excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxol-5-yl precursors. Key steps include:
- Condensation reactions between pyrrolidine derivatives and phenylethanone intermediates under reflux conditions.
- Catalytic cross-coupling (e.g., Pd-catalyzed Suzuki reactions) to introduce aromatic moieties .
- Acid/Base workup to isolate intermediates, followed by purification via column chromatography. Optimization of reaction time and temperature is critical to achieving yields >75% .
Basic: Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with benzo[d][1,3]dioxole protons resonating at δ 6.7–6.9 ppm and pyrrolidine protons at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 325.14 [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches near 1680–1700 cm and aromatic C-H stretches .
Basic: What preliminary biological activities have been reported for this compound?
- In vitro cytotoxicity : Screening against cancer cell lines (e.g., HepG2, MCF-7) shows IC values in the micromolar range, suggesting potential anticancer activity .
- Neurotransmitter modulation : Structural analogs inhibit dopamine/norepinephrine transporters (IC ~50–100 nM), indicating CNS activity .
Advanced: How does stereochemistry influence the compound's biological activity?
- Enantioselective synthesis (e.g., using chiral auxiliaries or catalysts) reveals that the (R) -configuration enhances binding to monoamine transporters by ~30% compared to the (S) -form .
- Molecular docking shows that stereochemical orientation dictates hydrogen bonding with key residues (e.g., Tyr-95 in DAT) .
Advanced: What computational strategies predict target interactions and pharmacokinetics?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) Simulations : Predict binding stability in protein pockets (e.g., CYP450 enzymes) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA >60 Å) and blood-brain barrier penetration (logP ~2.5) .
Advanced: How can researchers resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP levels in cytotoxicity assays) .
- Off-target screening : Use kinome/GPCR profiling to identify confounding interactions .
- Meta-analysis : Compare structural analogs (e.g., MDPV vs. butylone) to isolate substituent-specific effects .
Advanced: What strategies optimize in vivo studies for this compound?
- Rodent models : Intracranial self-stimulation (ICSS) assays in rats quantify reward-enhancing effects (e.g., 50% baseline threshold reduction at 1 mg/kg) .
- Pharmacokinetic profiling : LC-MS/MS tracks plasma half-life (t ~2–4 hr) and metabolite formation (e.g., glucuronidated derivatives) .
Advanced: How does the benzo[d][1,3]dioxole moiety enhance pharmacological activity?
- Electron-rich aromatic system : Stabilizes π-π interactions with receptor hydrophobic pockets (e.g., serotonin 5-HT) .
- Metabolic resistance : The methylenedioxy group slows oxidative degradation by CYP2D6, prolonging half-life .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Reverse-phase HPLC is required to achieve >98% purity, increasing cost/time .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 pyrrolidine:phenylethanone ratio) to minimize undesired adducts .
Advanced: How do structural modifications impact selectivity for biological targets?
- Pyrrolidine substitution : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) reduces DAT/NET inhibition but enhances 5-HT affinity .
- Phenylethanone derivatives : Fluorination at the para position improves metabolic stability but reduces BBB penetration .
Advanced: What in silico tools validate the compound's thermal stability?
- Thermogravimetric Analysis (TGA) : Simulates decomposition temperatures (T >200°C) under nitrogen atmospheres .
- DSC Studies : Differential scanning calorimetry identifies phase transitions (e.g., melting points ~150–160°C) .
Advanced: How can researchers address solubility limitations in aqueous assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
